![molecular formula C17H26N2O2 B5842196 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide, also known as EBI-005, is a small molecule inhibitor of T cell activation and migration. It is a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Mecanismo De Acción
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide inhibits T cell activation by blocking the interaction between the T cell receptor and its ligands, including major histocompatibility complex molecules and co-stimulatory molecules. It also inhibits T cell migration by blocking the interaction between T cells and endothelial cells, which is critical for the recruitment of T cells to sites of inflammation.
Biochemical and Physiological Effects:
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, in vitro and in vivo. It also reduces the infiltration of T cells into inflamed tissues, leading to a reduction in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has several advantages for lab experiments, including its high potency and specificity for T cell inhibition. However, its relatively short half-life and limited solubility can pose challenges for in vivo studies.
Direcciones Futuras
Future research on 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide could focus on its potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide in clinical trials, as well as the development of more potent and selective inhibitors of T cell activation and migration.
Métodos De Síntesis
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide involves the condensation of 4-aminobenzamide with 2-ethylbutyryl chloride and isobutylamine. The resulting product is then purified through recrystallization to obtain 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide in a high yield.
Aplicaciones Científicas De Investigación
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In vitro studies have shown that 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide inhibits the activation and migration of T cells, which play a critical role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-13(6-2)17(21)19-15-9-7-14(8-10-15)16(20)18-11-12(3)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDMIFQSZNKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5842120.png)
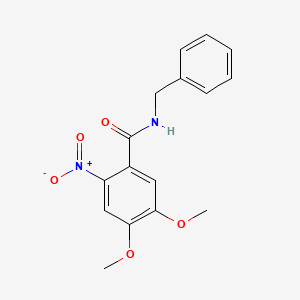
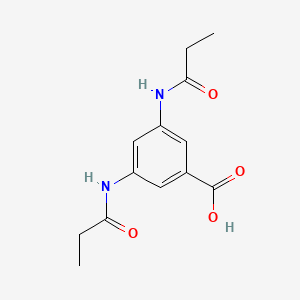
![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)
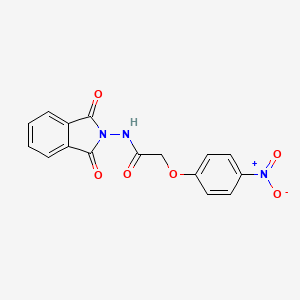
![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)
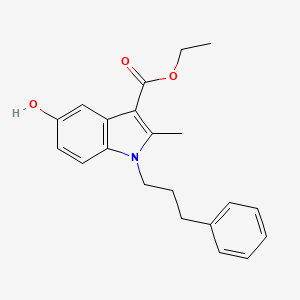
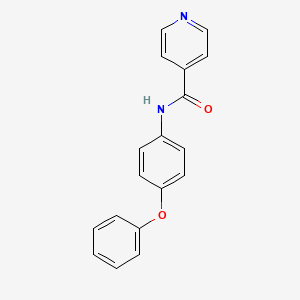
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)